[(2-Aminoacetyl)oxy]zincio 2-aminoacetate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2-Aminoacetyl)oxy]zincio 2-aminoacetate hydrate, also known as bis(glycyloxy)zinc hydrate, is a compound with the molecular formula C4H8N2O4Zn.H2O and a molecular weight of 231.52 . This compound is characterized by the presence of zinc coordinated with glycine residues, making it a unique organometallic complex.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Aminoacetyl)oxy]zincio 2-aminoacetate hydrate typically involves the reaction of zinc salts with glycine under controlled conditions. The reaction is carried out in an aqueous medium, where zinc ions coordinate with the amino and carboxyl groups of glycine, forming the desired complex. The reaction conditions, such as pH, temperature, and concentration, are optimized to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of industrial-grade zinc salts and glycine, with stringent control over reaction parameters to maintain consistency and quality. The product is then purified through crystallization and drying processes to obtain the final hydrate form .
Chemical Reactions Analysis
Types of Reactions
[(2-Aminoacetyl)oxy]zincio 2-aminoacetate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of zinc oxide and other by-products.
Reduction: Reduction reactions can convert the compound into different zinc complexes with altered oxidation states.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic and inorganic acids and bases. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zinc oxide, while substitution reactions can produce a variety of zinc-organic complexes .
Scientific Research Applications
[(2-Aminoacetyl)oxy]zincio 2-aminoacetate hydrate has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other zinc complexes and as a catalyst in various organic reactions.
Biology: The compound’s coordination with amino acids makes it a valuable tool in studying metalloproteins and enzyme mechanisms.
Medicine: Research explores its potential as a therapeutic agent due to its unique coordination properties and biological activity.
Mechanism of Action
The mechanism by which [(2-Aminoacetyl)oxy]zincio 2-aminoacetate hydrate exerts its effects involves the coordination of zinc ions with biological molecules. Zinc plays a crucial role in stabilizing protein structures and facilitating enzymatic reactions. The compound interacts with molecular targets such as metalloproteins and enzymes, influencing their activity and function. The pathways involved include metal ion transport and regulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
Zinc acetate: Another zinc-organic complex with different coordination properties.
Zinc gluconate: Used in dietary supplements and has distinct biological activity.
Zinc sulfate: Commonly used in industrial applications and as a dietary supplement.
Uniqueness
[(2-Aminoacetyl)oxy]zincio 2-aminoacetate hydrate is unique due to its specific coordination with glycine residues, which imparts distinct chemical and biological properties. Its ability to form stable complexes with amino acids sets it apart from other zinc compounds .
Properties
Molecular Formula |
C4H6N2O4Zn-2 |
---|---|
Molecular Weight |
211.5 g/mol |
IUPAC Name |
zinc;2-azanidylacetate |
InChI |
InChI=1S/2C2H4NO2.Zn/c2*3-1-2(4)5;/h2*3H,1H2,(H,4,5);/q2*-1;+2/p-2 |
InChI Key |
BVZMMDCTSXKFRO-UHFFFAOYSA-L |
Canonical SMILES |
C(C(=O)[O-])[NH-].C(C(=O)[O-])[NH-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.